N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide
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Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13N7O2 and its molecular weight is 287.283. The purity is usually 95%.
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Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities. The structure includes a pyrazole moiety, an oxadiazole ring, and an imidazole carboxamide, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The imidazole and oxadiazole rings may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound could act as a modulator for specific receptors involved in cellular signaling pathways.
- Antioxidant Activity : The presence of heteroatoms in the structure may confer antioxidant properties.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- A study demonstrated that certain oxadiazole derivatives showed cytotoxic effects against various cancer cell lines, suggesting that the oxadiazole moiety is crucial for this activity .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Oxadiazole Derivative A | A549 (Lung) | 10.5 |
Oxadiazole Derivative B | MCF7 (Breast) | 12.0 |
Antimicrobial Activity
Compounds with pyrazole and imidazole structures have shown promising antimicrobial effects:
- A recent investigation reported that similar compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2 µg/mL |
Escherichia coli | 4 µg/mL |
Study 1: Antitumor Activity in Vivo
In a study involving xenograft models of human tumors, a derivative similar to this compound was administered orally. The results showed a significant reduction in tumor size compared to controls, indicating potential for therapeutic use in cancer treatment .
Study 2: Enzyme Inhibition Assay
Another study focused on the inhibition of specific kinases associated with cancer progression. The compound demonstrated potent inhibitory activity against FLT3 and other kinases, suggesting its role as a targeted therapy for leukemia .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development:
- Absorption : The compound shows good solubility in organic solvents but requires further studies on aqueous solubility.
- Metabolism : Initial studies suggest hepatic metabolism; however, detailed metabolic pathways need elucidation.
- Toxicity : Preliminary toxicity assessments indicate low toxicity profiles at therapeutic doses.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-2-19-6-8(3-16-19)11-17-10(21-18-11)5-14-12(20)9-4-13-7-15-9/h3-4,6-7H,2,5H2,1H3,(H,13,15)(H,14,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAQBHVEJWOSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.